molecular formula C17H15N3O3 B11258548 4-methoxy-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzamide

4-methoxy-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzamide

Cat. No.: B11258548
M. Wt: 309.32 g/mol
InChI Key: AQFNUGUPUWQSPK-UHFFFAOYSA-N
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Description

4-methoxy-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzamide is a complex organic compound with potential applications in various scientific fields. It is characterized by its unique chemical structure, which includes a methoxy group, a benzamide moiety, and a phthalazinone derivative. This compound is of interest due to its potential biological activities and its role as an intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzamide typically involves multiple steps. One common method includes the reaction of 4-methoxybenzoic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then reacted with phthalic anhydride under reflux conditions to yield the phthalazinone derivative. Finally, the phthalazinone derivative is coupled with benzoyl chloride in the presence of a base such as triethylamine to form the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the phthalazinone moiety can be reduced to form a hydroxyl group.

    Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products

    Oxidation: Formation of 4-hydroxy-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzamide.

    Reduction: Formation of 4-methoxy-N-[(4-hydroxy-3,4-dihydrophthalazin-1-yl)methyl]benzamide.

    Substitution: Formation of 4-halogen-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzamide.

Scientific Research Applications

4-methoxy-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzamide has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-methoxy-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may act as an inhibitor of poly(ADP-ribose) polymerase (PARP), a key enzyme involved in DNA repair processes . By inhibiting PARP, the compound can induce cell death in cancer cells, making it a potential anticancer agent.

Comparison with Similar Compounds

Similar Compounds

  • 2-fluoro-5-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzoic acid
  • 3-methoxy-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzamide
  • tert-butyl 4-(2-fluoro-5-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzoyl)piperazine-1-carboxylate

Uniqueness

4-methoxy-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy group enhances its solubility and reactivity, while the phthalazinone moiety contributes to its potential biological activities. This combination makes it a valuable compound for various research applications.

Properties

Molecular Formula

C17H15N3O3

Molecular Weight

309.32 g/mol

IUPAC Name

4-methoxy-N-[(4-oxo-3H-phthalazin-1-yl)methyl]benzamide

InChI

InChI=1S/C17H15N3O3/c1-23-12-8-6-11(7-9-12)16(21)18-10-15-13-4-2-3-5-14(13)17(22)20-19-15/h2-9H,10H2,1H3,(H,18,21)(H,20,22)

InChI Key

AQFNUGUPUWQSPK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NCC2=NNC(=O)C3=CC=CC=C32

Origin of Product

United States

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